molecular formula C19H18N2OS B2845032 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 324758-47-6

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No. B2845032
CAS RN: 324758-47-6
M. Wt: 322.43
InChI Key: RMMSNXGSRLVESZ-UHFFFAOYSA-N
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Description

“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is a chemical compound with the molecular formula C19H18N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” are not available, thiazole derivatives are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

Quality Control and Synthesis

The development of quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, highlights the importance of rigorous quality assessments in the introduction of new medicinal products. The study by Sych et al. (2018) established methods for the identification, determination of impurities, and quantitative determination of such compounds, emphasizing the critical role of analytical techniques like IR, UV, and 1H NMR spectroscopy in ensuring substance standardization and safety (Sych et al., 2018).

Antimicrobial and Anticancer Applications

The synthesis and antimicrobial screening of thiazole derivatives incorporating the thiazole ring, as explored by Desai et al. (2013), demonstrate the potential of such compounds in treating microbial diseases, particularly bacterial and fungal infections. These findings suggest that thiazole derivatives could serve as valuable therapeutic agents against a range of pathogens (Desai et al., 2013).

Moreover, the design and synthesis of novel thiazolidinedione derivatives for anti-hyperglycemic and anti-hyperlipidemic agents, as investigated by Shrivastava et al. (2016), indicate the therapeutic versatility of thiazole-based compounds. Their research points towards the potential of such derivatives in managing diabetes and associated lipid disorders, with some compounds showing effects comparable to standard treatments like pioglitazone (Shrivastava et al., 2016).

Advanced Materials and Imaging

Thiazole derivatives also find applications in the synthesis of novel aromatic polyimides, which are materials with potential use in advanced technological applications due to their desirable physical properties, such as solubility and thermal stability, as demonstrated by Butt et al. (2005). This research underscores the role of thiazole-based compounds in the development of new materials with broad industrial applications (Butt et al., 2005).

Additionally, the development of radiolabelled, nonpeptide angiotensin II antagonists for receptor imaging, as explored by Hamill et al. (1996), showcases the application of thiazole derivatives in medical imaging and diagnostics, providing tools for advanced understanding and treatment of cardiovascular diseases (Hamill et al., 1996).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-3-14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMSNXGSRLVESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

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